molecular formula C15H12ClFN2O6S B11071046 3-(2-Chloro-5-nitrophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid

3-(2-Chloro-5-nitrophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid

Cat. No.: B11071046
M. Wt: 402.8 g/mol
InChI Key: CJUGGWRFGKWHLJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-nitrophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid is a synthetic organic compound that features a combination of chloro, nitro, fluorophenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitrophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid typically involves multi-step organic reactions. The process may start with the nitration of a chlorinated aromatic compound, followed by sulfonylation and subsequent coupling with a propanoic acid derivative. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents like sulfuric acid, nitric acid, and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to modify the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-5-nitrophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its unique functional groups.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-5-nitrophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoic acid
  • 3-(2-Chloro-5-nitrophenyl)-3-{[(4-bromophenyl)sulfonyl]amino}propanoic acid

Uniqueness

The presence of the fluorophenyl group in 3-(2-Chloro-5-nitrophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid may confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its analogs.

Properties

Molecular Formula

C15H12ClFN2O6S

Molecular Weight

402.8 g/mol

IUPAC Name

3-(2-chloro-5-nitrophenyl)-3-[(4-fluorophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C15H12ClFN2O6S/c16-13-6-3-10(19(22)23)7-12(13)14(8-15(20)21)18-26(24,25)11-4-1-9(17)2-5-11/h1-7,14,18H,8H2,(H,20,21)

InChI Key

CJUGGWRFGKWHLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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